molecular formula C13H16N2O3 B2416760 2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide CAS No. 923103-64-4

2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide

Cat. No.: B2416760
CAS No.: 923103-64-4
M. Wt: 248.282
InChI Key: WKTQYJFBCDPFAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide is a synthetic compound that belongs to the class of acetamides It features a methoxy group attached to the acetamide moiety and a pyrrolidinone ring linked to the phenyl group

Mechanism of Action

Target of Action

The primary target of 2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide is the Sigma-1 receptor , a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . This receptor plays a crucial role in regulating inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria, providing other important brain cell functions .

Mode of Action

This compound acts as an allosteric modulator of the Sigma-1 receptor . It interacts with the receptor to modulate its activity, enhancing the receptor’s response to endogenous or exogenous agonists . This modulation results in potent anti-seizure, antidepressant, or cognition-enhancing effects .

Biochemical Pathways

The compound’s interaction with the Sigma-1 receptor affects the inositol 1,4,5-trisphosphate (IP3) receptor-mediated pathway . By modulating this pathway, the compound influences the influx of Ca2+ ions from the ER to the mitochondria, which can have downstream effects on various cellular processes, including signal transduction, gene expression, and neuronal plasticity .

Pharmacokinetics

These properties are directly linked with numerous positive pharmacological properties of potential and established drugs .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its modulation of the Sigma-1 receptor. This modulation can lead to potent anti-seizure, antidepressant, or cognition-enhancing effects . The exact cellular effects can vary depending on the specific cellular context and the presence of other signaling molecules.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor example, the presence of endogenous or exogenous agonists can enhance the compound’s effects due to its role as an allosteric modulator .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as methoxy donors, halides, and amines.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Various substituted derivatives with different functional groups.

Properties

IUPAC Name

2-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-18-9-12(16)14-10-4-2-5-11(8-10)15-7-3-6-13(15)17/h2,4-5,8H,3,6-7,9H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTQYJFBCDPFAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC(=CC=C1)N2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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